molecular formula C7H10O3 B1436391 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2169582-80-1

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No. B1436391
M. Wt: 142.15 g/mol
InChI Key: GQRHKAYBOYJXEJ-UHFFFAOYSA-N
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Description

“1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a chemical compound with the CAS Number: 2169582-80-1 . It has a molecular weight of 142.15 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is represented by the formula C7H10O3 .


Physical And Chemical Properties Analysis

“1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is involved in complex synthesis processes and the formation of various derivatives. For example, it has been obtained through cyclization and intramolecular photocycloaddition, leading to structures like ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate. Such compounds are significant for their potential in creating new chemical entities and exploring their applications in material science and pharmacology (Kirmse & Mrotzeck, 1988). Additionally, the synthesis of 2-azabicyclo[2.1.1]hexanes through imination and subsequent reductive cyclization has been reported, showcasing the versatility of these compounds in synthetic organic chemistry (Stevens & Kimpe, 1996).

Chemical Transformations and Rearrangements

Chemical transformations and rearrangements involving 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid derivatives are crucial for accessing new chemical spaces. For instance, PCC oxidation of related compounds has led to the formation of 2,7-dioxabicyclo[3.2.1]oct-3-ene, demonstrating the potential for ring expansions and the creation of novel bicyclic systems. Such transformations are pivotal in the development of new synthetic methodologies and can lead to the discovery of new biologically active compounds (Kirmse & Mrotzeck, 1988).

Potential in Polymer Science and Material Chemistry

Derivatives of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hold promise in the field of polymer science and material chemistry. For example, compounds such as (R)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid have been prepared for use in ring opening metathesis polymerization (ROMP), indicating their utility in creating novel polymeric materials with potential applications in various industries (Schueller, Manning, & Kiessling, 1996).

Enantioselective Synthesis

The field of enantioselective synthesis also benefits from the study of 1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid and its derivatives. The preparation of enantiomerically pure derivatives is crucial for the synthesis of natural products and pharmaceuticals, showcasing the importance of these compounds in the development of chiral drugs and bioactive molecules (Yu, 2005).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H319, H335 . Precautionary measures include P233, P261, P264, P271, P280, P302, P304, P305, P310, P313, P332, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

There is potential for future research on “1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” and similar compounds, given their increasing importance in newly developed bio-active compounds .

properties

IUPAC Name

1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-6-2-7(3-6,4-10-6)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHKAYBOYJXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

CAS RN

2169582-80-1
Record name 1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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